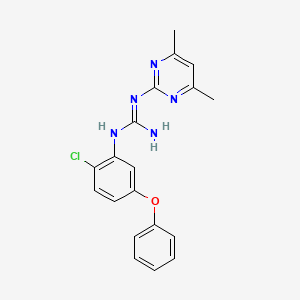

1-(2-Chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a guanidine group attached to a chlorophenyl and a dimethylpyrimidinyl moiety, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Die Synthese von 1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet:

Bildung des Chlorphenyl-Zwischenprodukts: Der erste Schritt beinhaltet die Chlorierung von Phenoxybenzol, um 2-Chlor-5-phenoxybenzol zu erhalten.

Synthese des Dimethylpyrimidinyl-Zwischenprodukts: Gleichzeitig wird 4,6-Dimethylpyrimidin durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Vorstufen umfassen.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Chlorphenyl-Zwischenprodukts mit dem Dimethylpyrimidinyl-Zwischenprodukt in Gegenwart eines Guanidinreagenzes unter kontrollierten Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, beinhalten, um Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen im Molekül führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile, wie Amine oder Thiole, unter geeigneten Bedingungen ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und Druckeinstellungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die eingesetzt werden.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidin wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Medizinische Chemie: Die Verbindung hat sich als potenzielles Leitmolekül für die Entwicklung neuer Arzneimittel gezeigt, insbesondere bei der Behandlung bestimmter Krankheiten aufgrund ihrer einzigartigen chemischen Struktur und biologischen Aktivität.

Biologische Studien: Forscher haben die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen, wie Enzymen und Rezeptoren, untersucht, um ihren Wirkmechanismus und potenzielle therapeutische Vorteile zu verstehen.

Industrielle Anwendungen: Die chemischen Eigenschaften der Verbindung machen sie für den Einsatz in industriellen Prozessen geeignet, wie Katalyse und Materialsynthese.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, die zur Modulation biologischer Signalwege führt. Die Guanidingruppe der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen, was zu den beobachteten biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s guanidine group plays a crucial role in its binding affinity and specificity towards these targets, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)amin: Diese Verbindung weist eine ähnliche Struktur auf, jedoch fehlt ihr die Guanidingruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

1-(2-Chlor-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)harnstoff:

Eigenschaften

Molekularformel |

C19H18ClN5O |

|---|---|

Molekulargewicht |

367.8 g/mol |

IUPAC-Name |

1-(2-chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

InChI |

InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-17-11-15(8-9-16(17)20)26-14-6-4-3-5-7-14/h3-11H,1-2H3,(H3,21,22,23,24,25) |

InChI-Schlüssel |

WBAQSUDGMIDDPB-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)

![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)

![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)

![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)

![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)

![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)

![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)

![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)

![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)

![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)